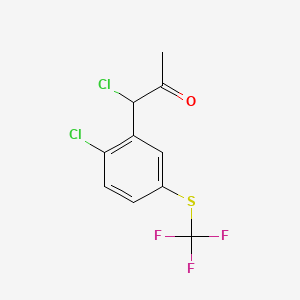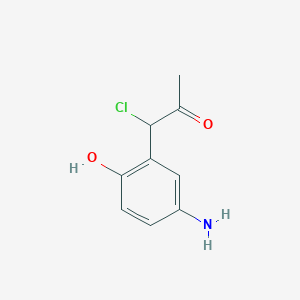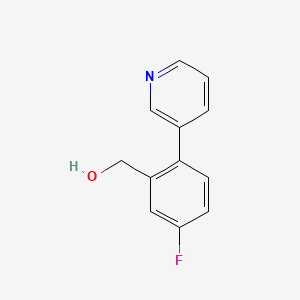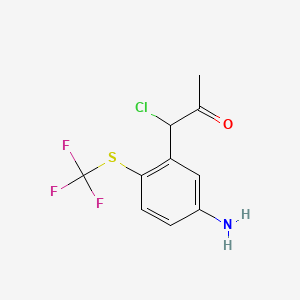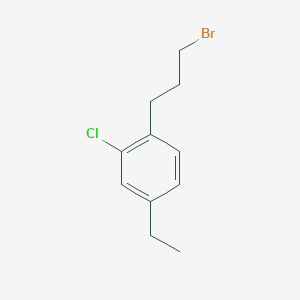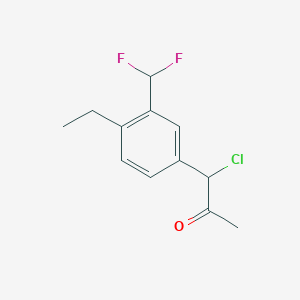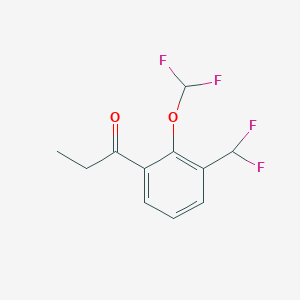![molecular formula C17H11NO3 B14055030 2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione CAS No. 185738-37-8](/img/structure/B14055030.png)
2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that are structurally related to indoles. This particular compound is characterized by the presence of a propynyloxy group attached to a phenyl ring, which is further connected to the isoindole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . One common method includes the use of rhodium-catalyzed coupling reactions, where N-chloroimines are coupled with α-diazo-α-phosphonoacetates to form the desired isoindole derivatives . Another approach involves the use of nitrile trifunctionalization, where a nitrile ylide is formed through the reaction of a rhodium vinylcarbene with a nitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of isoindole-1,3-dione derivatives, while reduction can yield various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- involves its interaction with molecular targets through various pathways. The compound can form stable complexes with proteins and enzymes, affecting their function. The presence of the propynyloxy group enhances its ability to participate in specific chemical reactions, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1,3(2H)-diimine: Another isoindole derivative with different functional groups.
2,3-Dihydro-1H-isoindole: A reduced form of isoindole with different chemical properties.
1H-Isoindole-1,3-dithione: Contains sulfur atoms in place of oxygen, leading to different reactivity.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- is unique due to the presence of the propynyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
185738-37-8 |
|---|---|
Fórmula molecular |
C17H11NO3 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
2-(3-prop-2-ynoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H11NO3/c1-2-10-21-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(18)20/h1,3-9,11H,10H2 |
Clave InChI |
STTXVQHFKFTKAA-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


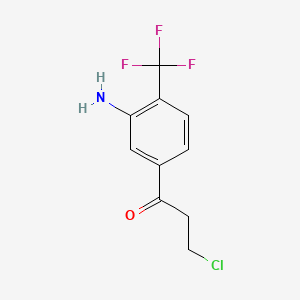
![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
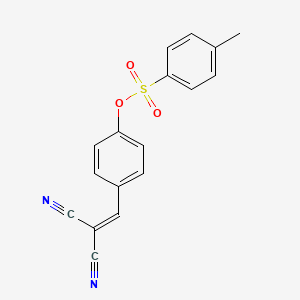
![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)
